

# An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile

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## Compound of Interest

Compound Name: 3,6-Difluoropyrazine-2-carbonitrile

Cat. No.: B1358748

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CAS Number: 356783-28-3

This technical guide provides a comprehensive overview of **3,6-Difluoropyrazine-2-carbonitrile**, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and role in antiviral therapy.

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **3,6-Difluoropyrazine-2-carbonitrile**.

Property	Value	Reference
Molecular Formula	$C_5HF_2N_3$	<a href="#">[1]</a>
Molecular Weight	141.08 g/mol	<a href="#">[1]</a>
Appearance	White to pale yellow solid	<a href="#">[2]</a>
Melting Point	56-57 °C	<a href="#">[2]</a>
Boiling Point	206.5 ± 35.0 °C at 760 Torr	<a href="#">[1]</a>
Density	1.47 ± 0.1 g/cm³	<a href="#">[1]</a>
Solubility	Soluble in DMF and DMSO	<a href="#">[2]</a> <a href="#">[3]</a>
<sup>1</sup> H NMR	δ (ppm)	
Data not explicitly available in searched literature.		
<sup>13</sup> C NMR	δ (ppm)	
Data not explicitly available in searched literature.		
IR (cm <sup>-1</sup> )	Characteristic peaks expected for C≡N (nitrile) and C-F bonds.	
Specific data not available in searched literature.		
Mass Spectrum	m/z	
Molecular ion peak expected at [M] <sup>+</sup> ≈ 141.01.		
Fragmentation pattern not detailed in searched literature.		

## Synthesis and Experimental Protocols

**3,6-Difluoropyrazine-2-carbonitrile** is primarily synthesized from 3,6-Dichloropyrazine-2-carbonitrile via a halogen exchange (HALEX) reaction. It is a crucial precursor for the synthesis of Favipiravir.

## Experimental Protocol 1: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile

This protocol is based on the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.

### Materials:

- 3,6-Dichloropyrazine-2-carbonitrile
- Potassium Fluoride (KF), dried
- Tetrabutylammonium Bromide (TBAB) or other phase transfer catalyst
- Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Saturated brine solution
- Anhydrous Sodium Sulfate
- Round-bottom flask with a magnetic stirrer and reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

### Procedure:

- To a round-bottom flask, add 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent), dried potassium fluoride (3 equivalents), and a catalytic amount of tetrabutylammonium bromide. [2]

- Add anhydrous dimethyl sulfoxide to the flask.[2]
- Heat the reaction mixture to 55-60°C and stir for approximately 3-12 hours, monitoring the reaction progress by TLC or LC-MS.[2][3]
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water. [2][3]
- Extract the aqueous layer three times with ethyl acetate.[2][3]
- Combine the organic layers and wash twice with a saturated brine solution.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude **3,6-Difluoropyrazine-2-carbonitrile** as a solid.[2][3]
- The crude product can be further purified by recrystallization or column chromatography if necessary.

## Experimental Protocol 2: Synthesis of Favipiravir from 3,6-Difluoropyrazine-2-carbonitrile

This protocol outlines the conversion of **3,6-Difluoropyrazine-2-carbonitrile** to Favipiravir through hydroxylation and subsequent hydrolysis of the nitrile group.

Materials:

- **3,6-Difluoropyrazine-2-carbonitrile**
- Sodium Hydroxide (NaOH)
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- Hydrochloric Acid (HCl)
- Water
- Round-bottom flask with a magnetic stirrer

- Ice bath
- pH meter or pH paper

Procedure:

- Dissolve **3,6-Difluoropyrazine-2-carbonitrile** in an appropriate solvent such as aqueous sodium hydroxide.
- The subsequent steps involve the selective hydrolysis of one of the fluorine atoms to a hydroxyl group and the hydrolysis of the nitrile group to a carboxamide. A detailed procedure involves treating the difluoro intermediate with a base to yield a salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[\[4\]](#)
- This intermediate is then subjected to hydrolysis, for example, using hydrogen peroxide in a basic solution, to convert the nitrile to the amide.[\[4\]](#)
- Finally, acidification with an acid like HCl precipitates the final product, Favipiravir.[\[4\]](#)

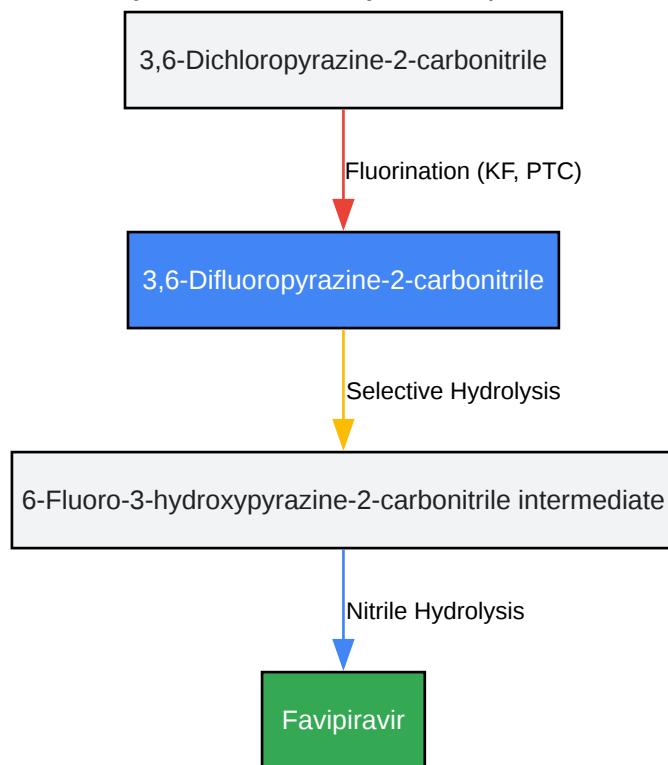
## Role in Drug Development and Signaling Pathways

**3,6-Difluoropyrazine-2-carbonitrile** is a pivotal intermediate in the production of Favipiravir, a broad-spectrum antiviral drug effective against various RNA viruses, including influenza and SARS-CoV-2.[\[4\]](#)[\[5\]](#) Favipiravir is a prodrug that, once inside host cells, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[\[5\]](#)[\[6\]](#)

The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[\[5\]](#) [\[6\]](#) By mimicking purine nucleosides, Favipiravir-RTP is incorporated into the growing viral RNA strand, leading to either chain termination or lethal mutagenesis, which results in non-viable viral progeny.[\[4\]](#) This mechanism is distinct from many other antiviral agents that target viral entry or release.[\[4\]](#)

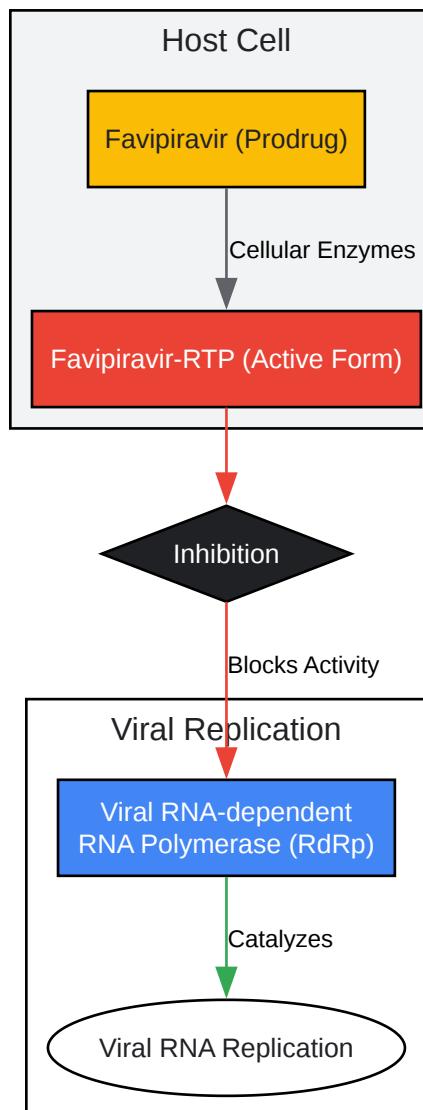
## Mandatory Visualizations

## Synthesis Pathway of Favipiravir

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Caption: Synthetic route to Favipiravir via **3,6-Difluoropyrazine-2-carbonitrile**.

## Mechanism of Action of Favipiravir

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Caption: Inhibition of viral RNA replication by the active form of Favipiravir.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358748#3-6-difluoropyrazine-2-carbonitrile-cas-number>]

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